molecular formula C17H25NO3S B2867135 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide CAS No. 898424-92-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide

Cat. No.: B2867135
CAS No.: 898424-92-5
M. Wt: 323.45
InChI Key: UNNJGNCFQLYHTD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a sulfone group, a tetrahydrothiophene ring, and a benzamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation Reaction: The final step involves the reaction of the sulfone with 3,4-dimethylbenzoyl chloride and isobutylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfone group.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Cleaved products of the sulfone group.

    Reduction: Corresponding sulfide derivative.

    Substitution: Nitrated or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3,4-dimethylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isobutyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in biological systems compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNJGNCFQLYHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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